![molecular formula C10H10N4O3 B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9](/img/structure/B1148309.png)
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime is a heterocyclic organic compound that features an oxadiazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group attached to the oxadiazole ring.
Formation of Acetamidoxime: The final step involves the reaction of the phenoxy-substituted oxadiazole with hydroxylamine to form the acetamidoxime moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
1,3,4-Oxadiazole Derivatives: Similar to 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime but with variations in the position of the oxadiazole ring.
Uniqueness
This compound is unique due to its specific combination of the oxadiazole ring, phenoxy group, and acetamidoxime moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
258521-20-9 |
|---|---|
分子式 |
C10H10N4O3 |
分子量 |
234.21 g/mol |
IUPAC名 |
N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14) |
InChIキー |
RNDSGEINHPCNQK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
正規SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
同義語 |
N-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-ethanimidamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


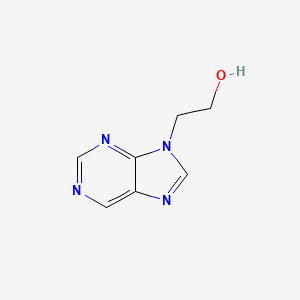
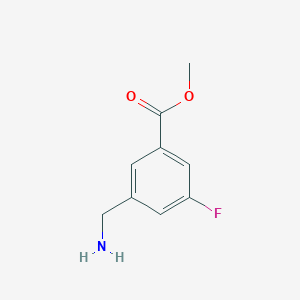
![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)
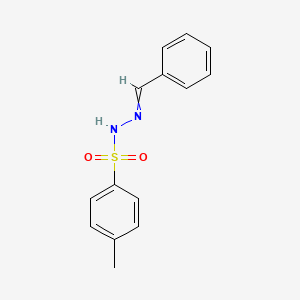
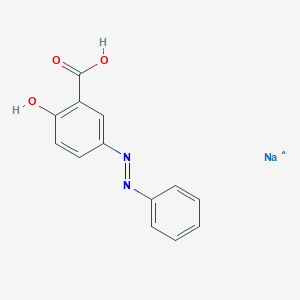
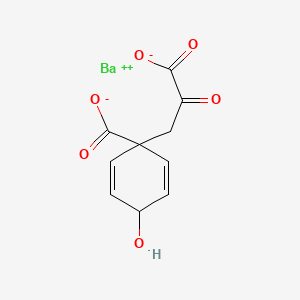
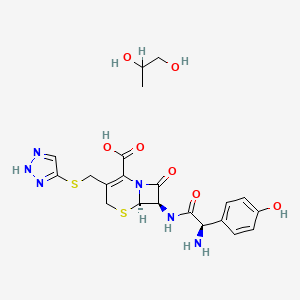
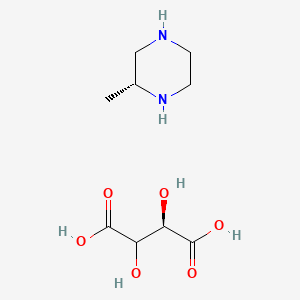

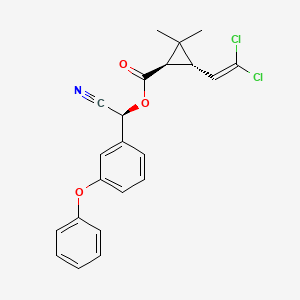
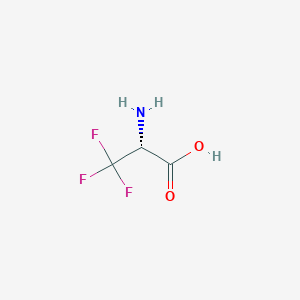
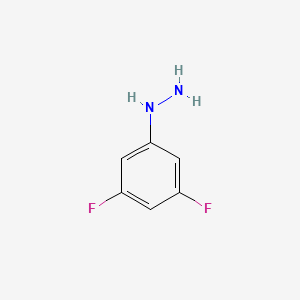
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)
